Posizolid

Streptococcus pneumoniae MIC Oxazolidinone

Posizolid (also known as AZD2563 or AZD5847) is a synthetic oxazolidinone-class antibacterial agent originally developed by AstraZeneca. It functions by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit.

Molecular Formula C21H21F2N3O7
Molecular Weight 465.4 g/mol
CAS No. 252260-02-9
Cat. No. B1679054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosizolid
CAS252260-02-9
SynonymsAZD-5847;  AZD5847;  AZD 5847;  AZD2563;  AZD 2563;  AZD-2563, Posizolid.
Molecular FormulaC21H21F2N3O7
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(CO)O
InChIInChI=1S/C21H21F2N3O7/c22-15-7-13(26-9-14(33-21(26)30)11-31-18-3-6-32-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(29)17(28)10-27/h1,3,6-8,14,17,27-28H,2,4-5,9-11H2/t14-,17+/m1/s1
InChIKeyHBUJYEUPIIJJOS-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Posizolid (AZD2563) Product Profile: An Oxazolidinone Antibiotic for In Vitro and In Vivo Study


Posizolid (also known as AZD2563 or AZD5847) is a synthetic oxazolidinone-class antibacterial agent originally developed by AstraZeneca [1]. It functions by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit [1]. Posizolid demonstrates a primary spectrum of activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci, and has shown particular promise in antimycobacterial research, having advanced to Phase II clinical trials for tuberculosis [1][2].

The Critical Need for Posizolid Selection: Why In-Class Alternatives Are Not Interchangeable


Within the oxazolidinone class, significant divergence in antibacterial potency, spectrum, and safety profiles precludes simple compound interchange. While Linezolid is a clinically established mainstay for multidrug-resistant tuberculosis (MDR-TB), its long-term use is severely limited by myelosuppression and mitochondrial toxicity [1]. This toxicity profile has driven the search for alternatives with improved therapeutic windows [2]. Although newer agents like Tedizolid and Sutezolid have emerged with superior safety and/or potency against specific mycobacterial strains, Posizolid (AZD2563/AZD5847) retains a distinct position. Its unique combination of broad anti-pneumococcal potency and defined, and in some cases, unfavorable pharmacokinetic and preclinical efficacy profiles, provides a specific and non-substitutable research benchmark that is crucial for structure-activity relationship (SAR) studies and understanding the development landscape of this drug class [1][3].

Quantitative Differentiation of Posizolid (AZD2563) Against Key Oxazolidinone Comparators


Comparative Anti-Pneumococcal Potency: Posizolid (AZD2563) vs. Tedizolid and Linezolid

Posizolid (AZD2563) demonstrates potent activity against *Streptococcus pneumoniae*, with reported MIC50/MIC90 values of 0.5/1 μg/mL against drug-susceptible isolates [1]. However, this activity is markedly lower than that of Tedizolid (MIC50/MIC90 of 0.12/0.12 μg/mL against multidrug-resistant (MDR) strains) and comparable to Linezolid (MIC50/MIC90 of 0.5/1 μg/mL) [2]. This places Posizolid in a middle tier of anti-pneumococcal potency among oxazolidinones, providing a critical benchmark for potency in this indication.

Streptococcus pneumoniae MIC Oxazolidinone Antibacterial

Preclinical Efficacy Discontinuation: A Definitive Differentiator from Sutezolid and Delpazolid

A comprehensive 2024 review of oxazolidinones for tuberculosis treatment identified that 'All novel oxazolidinones except posizolid and eperezolid resulted in positive preclinical outcomes' [1]. This stands in direct contrast to compounds like Sutezolid and Delpazolid, which 'completed early phase 2 clinical studies with better safety and equal or superior efficacy' compared to Linezolid [1]. The development of Posizolid for TB was discontinued, while these other agents are actively being pursued.

Tuberculosis Preclinical Oxazolidinone Drug Development

Broad Gram-Positive Spectrum: Posizolid (AZD2563) Activity Against Uncommon Isolates

In vitro testing has demonstrated that Posizolid possesses a broad spectrum of activity against a wide range of Gram-positive species. At a concentration of 2 mg/L, it inhibited 98% of all Gram-positive bacteria tested [1]. Further, its MIC90 against a diverse panel of staphylococci, pneumococci, and enterococci is reported as 1.0 mg/L, with a range of 0.125 to 4 mg/L [1]. This broad, potent coverage against less common Gram-positive isolates establishes its value as a reference compound for broad-spectrum susceptibility testing.

Gram-positive Spectrum of activity MIC Oxazolidinone

Pharmacokinetic Profile in Humans: Non-Linear Bioavailability as a Research Variable

A population pharmacokinetic study of AZD5847 (the active moiety of Posizolid's prodrug) in adults with pulmonary tuberculosis revealed that its bioavailability is nonlinear and plateaus at an 800 mg oral dose [1]. This characteristic contrasts with Linezolid, which exhibits excellent, linear oral bioavailability. This nonlinearity is a key research parameter, representing a potential hurdle in clinical development that newer oxazolidinones are designed to overcome.

Pharmacokinetics AZD5847 Bioavailability Tuberculosis

Strategic Research and Procurement Applications for Posizolid (CAS 252260-02-9)


Benchmarking Novel Anti-Pneumococcal Oxazolidinones

In medicinal chemistry and drug discovery programs focused on developing next-generation oxazolidinones for community-acquired pneumonia, Posizolid is an essential comparator. With a well-defined MIC90 of 1 μg/mL against *S. pneumoniae*, it provides a precise, mid-range potency benchmark against which the improved activity of novel analogs (targeting MIC90s of <0.12 μg/mL) can be quantitatively validated [1][2].

Structure-Activity Relationship (SAR) and Lead Optimization Studies

Posizolid is a unique and critical tool for SAR studies. Its combination of broad in vitro Gram-positive activity and lack of in vivo anti-TB efficacy serves as a powerful negative control [3]. Researchers can directly compare the structural modifications of promising leads to Posizolid to correlate specific molecular features with the critical in vivo efficacy that this compound lacks.

Pharmacokinetic Modeling of Non-Linear Drug Absorption

For research groups specializing in PK/PD modeling and simulation, Posizolid (as its active moiety AZD5847) provides a valuable and rare dataset of an oral oxazolidinone with non-linear bioavailability [4]. This profile makes it an ideal 'problem' compound for validating new absorption models or for studying the consequences of saturable absorption on drug exposure and therapeutic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posizolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.